molecular formula C12H14N2O4 B11866724 benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate

benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate

Cat. No.: B11866724
M. Wt: 250.25 g/mol
InChI Key: CIMOMVDNFMVGGV-SNVBAGLBSA-N
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Description

Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate is a chemical compound with the molecular formula C12H14N2O4. It is a derivative of carbamic acid and oxazolidinone, featuring a benzyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate typically involves the reaction of benzyl chloroformate with an oxazolidinone derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with higher oxidation states.

    Reduction: Amines and alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the oxazolidinone ring.

    N-Boc-protected amines: Commonly used protecting groups in organic synthesis.

    Fluorenylmethoxycarbonyl (FMOC) protected amines: Another protecting group used in peptide synthesis.

Uniqueness

Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate is unique due to its combination of the oxazolidinone ring and the benzyl carbamate group. This combination provides enhanced stability and reactivity, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate

InChI

InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1

InChI Key

CIMOMVDNFMVGGV-SNVBAGLBSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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